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Compound of Interest

Compound Name: Gepotidacin mesylate

Cat. No.: B10859644 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Gepotidacin (formerly GSK2140944) marks a significant advancement in the fight against

antimicrobial resistance. As the first oral antibiotic for uncomplicated urinary tract infections

(uUTIs) to be approved in over two decades, its novel chemical structure and unique

mechanism of action offer a critical new option for treating infections caused by resistant

bacterial pathogens. This technical guide provides a comprehensive overview of gepotidacin's

chemical structure, physicochemical properties, and its pharmacological profile, supported by

experimental data and methodologies.

Chemical Identity and Physicochemical Properties
Gepotidacin is a synthetic organic compound belonging to the triazaacenaphthylene class. Its

chemical identity and key properties are summarized below.

Chemical Structure and Identifiers
The molecular structure of gepotidacin features a core triazaacenaphthylene moiety linked to a

piperidinyl-methylamino-pyranopyridine side chain. This structure is distinct from existing

antibiotic classes, including fluoroquinolones.[1][2]
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Identifier Value Reference

IUPAC Name

(2R)-2-({4-[(3,4-Dihydro-2H-

pyrano[2,3-c]pyridin-6-

ylmethyl)amino]-1-

piperidinyl}methyl)-1,2-dihydro-

3H,8H-2a,5,8a-

triazaacenaphthylene-3,8-

dione

[3]

Alternate Name

(3R)-3-([4-((2H,3H,4H-

pyrano[2,3-c]pyridin-6-

ylmethyl)amino)piperidin-1-

yl]methyl)-1,4,7-

triazatricyclo[6.3.1.0^(4,12)]do

deca-6,8(12),9-triene-5,11-

dione

[4][5]

CAS Number 1075236-89-3 [3]

Molecular Formula C₂₄H₂₈N₆O₃ [3][6]

Molecular Weight 448.527 g·mol⁻¹ [3]

SMILES

c1cc(=O)n2c3c1ncc(=O)n3--

INVALID-LINK--

CN4CCC(CC4)NCc5cc6c(cn5)

OCCC6

[3]

InChI

InChI=1S/C24H28N6O3/c31-

22-4-3-20-24-29(22)15-

19(30(24)23(32)13-27-20)14-

28-7-5-17(6-8-28)25-11-18-10-

16-2-1-9-33-21(16)12-26-

18/h3-4,10,12-13,17,19,25H,1-

2,5-9,11,14-15H2/t19-/m1/s1

[3]

InChIKey
PZFAZQUREQIODZ-

LJQANCHMSA-N
[3]
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Physicochemical Properties
Gepotidacin's activity and disposition are influenced by its physicochemical characteristics. The

presence of two key amino functions results in pH-dependent ionization and distribution

properties.[4][5]

Property Value Conditions Reference

pKa₁ (amino function

A)
8.83 (calculated) - [4][5]

pKa₂ (amino function

B)
6.20 (calculated) - [4][5]

logD -0.73 (calculated) pH 8 [4][5]

logD -1.72 (calculated) pH 7 [4][5]

logD -4.23 (calculated) pH 5 [4][5]

Hydrogen Bond

Acceptors
4 - [2]

Hydrogen Bond

Donors
1 - [2]

Rotatable Bonds 5 - [2]

Topological Polar

Surface Area
94.28 Å² - [2]

Pharmacology and Mechanism of Action
Gepotidacin is a bactericidal antibiotic that inhibits bacterial DNA replication through a novel

mechanism targeting two essential type II topoisomerase enzymes.[7][8]

Mechanism of Action
Gepotidacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase

IV.[9] Its mechanism is distinct from that of fluoroquinolones, which also target these enzymes.

[1][9] Gepotidacin binds to a novel site on the enzyme-DNA complex, specifically interacting
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with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[3][10] This

binding stabilizes the pre-cleavage state of the complex, preventing DNA strand passage and

resealing, which ultimately leads to the accumulation of single-stranded breaks in the bacterial

chromosome, cessation of DNA replication, and cell death.[2][5][9] This dual-targeting action is

well-balanced, meaning it inhibits both enzymes at similar concentrations, which is believed to

lower the propensity for the development of target-mediated resistance.[1][5]
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Gepotidacin's dual-inhibition of DNA gyrase and topoisomerase IV.
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Pharmacokinetics
Gepotidacin is administered orally and is rapidly absorbed. Its pharmacokinetic profile has

been characterized in healthy volunteers and in patients with uncomplicated urinary tract

infections.[3][11]
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Parameter Value
Population/Condition

s
Reference

Time to Peak (Tₘₐₓ) ~1.5 - 2.0 hours Adults with uUTI [3][11]

Max Concentration

(Cₘₐₓ)
4.2 mcg/mL

Adults with uUTI,

1500 mg dose q12h

(steady state)

[3]

AUC (0-12h) 22.8 mcg·h/mL

Adults with uUTI,

1500 mg dose q12h

(steady state)

[3]

Absolute

Bioavailability
~45% - [3]

Plasma Protein

Binding
25 - 41% - [3]

Volume of Distribution

(Vss)
172.9 L Steady state [3]

Elimination Half-life

(t₁/₂)
~9.3 hours Terminal [3]

Total Clearance 33.4 L/hour - [3]

Metabolism Primarily via CYP3A4
Minor metabolite M4

(~11%)
[3]

Excretion
~52% Fecal (~30%

unchanged)
- [3]

Excretion
~31% Urinary (~20%

unchanged)
- [3]

Accumulation ~40%
Reaches steady state

by Day 3
[3]

Pharmacodynamics
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The efficacy of gepotidacin is best predicted by the ratio of the free-drug area under the

concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[10][12] This

PK/PD index has been established through in vitro and in vivo infection models.

PK/PD Index Organism Endpoint

Median

fAUC/MIC

Target

Reference

fAUC/MIC E. coli
Net Bacterial

Stasis
33.9 [12][13]

fAUC/MIC E. coli
1-log₁₀ CFU

Reduction
43.7 [12][13]

fAUC/MIC E. coli
2-log₁₀ CFU

Reduction
60.7 [12][13]

fAUC/MIC
E. coli & K.

pneumoniae

1-log₁₀ CFU

Reduction (in

vivo)

13 [14]

fAUC/MIC E. coli
Suppression of

Resistance
≥ 275 [13]

fAUC/MIC
S. aureus & S.

pneumoniae

Best describes

efficacy
- [10]

Experimental Protocols and Methodologies
The characterization of gepotidacin's properties relies on a range of established and

specialized experimental models. The core methodologies for key assays are outlined below.

In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory activity of gepotidacin against purified bacterial DNA

gyrase and topoisomerase IV.

Methodology: DNA Supercoiling (Gyrase) and Decatenation (Topoisomerase IV) Assays[5][10]

[13]
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Reaction Mixture Preparation: Assays are conducted in a buffered solution (e.g., Tris-HCl or

HEPES) containing purified enzyme (gyrase or topoisomerase IV at low nM concentrations),

a DNA substrate, ATP (1-1.5 mM), and necessary cofactors (e.g., MgCl₂). For supercoiling,

relaxed plasmid DNA (e.g., pBR322) is used as the substrate. For decatenation, catenated

kinetoplast DNA (kDNA) is used.

Compound Incubation: Reactions are initiated in the presence of varying concentrations of

gepotidacin.

Incubation: Mixtures are incubated at 37°C for a defined period (e.g., 20-60 minutes)

sufficient for the enzyme to catalyze the reaction in the absence of an inhibitor.

Reaction Termination: The reaction is stopped by adding a solution containing a detergent

(e.g., SDS) and a chelating agent (e.g., EDTA).

Analysis: The topological state of the DNA products is analyzed by agarose gel

electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide).

Quantification: DNA bands are visualized under UV light and quantified using a densitometer.

The concentration of gepotidacin required to inhibit 50% of the enzyme's catalytic activity

(IC₅₀) is calculated from the concentration-response curve.[1]

In Vivo Efficacy Models
Objective: To determine the PK/PD index associated with antibacterial efficacy and establish

the magnitude of exposure required for a therapeutic effect in a mammalian system.

Methodology: Neutropenic Murine Thigh Infection Model[3][4][9]

Induction of Neutropenia: Mice (e.g., female ICR or CD-1 strains) are rendered neutropenic

by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100

mg/kg one day prior to infection). This minimizes the host immune response, allowing for the

direct assessment of the antibiotic's activity.

Infection: A standardized inoculum of the target bacteria (e.g., 10⁶-10⁷ CFU/mL of E. coli or

S. aureus) is injected into the thigh muscle of the mice.
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Treatment: At a set time post-infection (e.g., 2 hours), treatment with gepotidacin is initiated.

Various dosing regimens (different total doses and dosing intervals) are administered,

typically subcutaneously or orally.

Endpoint Measurement: After a fixed duration (e.g., 24 hours), mice are euthanized. The

thigh muscles are aseptically removed, homogenized, and serially diluted.

Quantification: The diluted homogenates are plated on agar to determine the number of

viable bacteria, expressed as colony-forming units (CFU) per gram of tissue.

PK/PD Analysis: The change in bacterial load (log₁₀ CFU/g) from the start of therapy is

correlated with pharmacokinetic parameters (e.g., fAUC, fCₘₐₓ) measured in parallel satellite

animal groups to determine the PK/PD index that best predicts efficacy (e.g., fAUC/MIC).
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In Vivo Model: Neutropenic Mouse Thigh
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Conceptual workflow for determining PK/PD targets using an in vivo model.
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In Vitro Pharmacokinetic/Pharmacodynamic Models
Objective: To characterize the time course of antibacterial activity and evaluate the potential for

resistance amplification under simulated human pharmacokinetic profiles.

Methodology: Hollow-Fiber Infection Model (HFIM)[11][15][16]

System Setup: The HFIM consists of a central reservoir connected to a cartridge containing

semi-permeable hollow fibers. The bacterial culture is inoculated into the extracapillary space

(peripheral compartment) of the cartridge.

Pharmacokinetic Simulation: Fresh culture medium is continuously pumped from the central

reservoir through the intracapillary space of the fibers. Gepotidacin is administered into the

central reservoir to simulate human free-drug plasma concentration-time profiles, including

specific doses and elimination half-lives. The drug diffuses across the fiber membrane into

the peripheral compartment, exposing the bacteria to dynamic drug concentrations.

Bacterial Inoculation: A high-density bacterial inoculum (e.g., 10⁶ CFU/mL) is introduced into

the extracapillary space.

Sampling: Samples are collected from the peripheral compartment over an extended period

(e.g., 7-10 days).

Analysis: The total bacterial population is quantified by plating on drug-free agar. The

resistant subpopulation is quantified by plating on agar containing multiples of the baseline

MIC.

Endpoint Evaluation: The model allows for the determination of the fAUC/MIC ratio required

to prevent the amplification of resistant bacterial subpopulations.

Cellular Accumulation Assays
Objective: To quantify the uptake and efflux of gepotidacin in eukaryotic cells, providing insight

into its activity against intracellular pathogens.

Methodology: Accumulation in THP-1 Macrophages[14][17]
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Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophage-like

cells.

Accumulation Phase: Cells are incubated with radiolabeled ([¹⁴C]) gepotidacin at a clinically

relevant concentration (e.g., 1 mg/L) for various time points.

Sample Processing: At each time point, the incubation medium is removed, and cells are

washed to remove extracellular drug. The cells are then lysed.

Quantification: The amount of intracellular radiolabeled gepotidacin is measured using liquid

scintillation counting. The cell protein content is measured to normalize the data.

Efflux Phase: After an initial loading period (e.g., 30 minutes), the drug-containing medium is

replaced with drug-free medium. Samples are collected over time to measure the rate of

drug efflux.

Analysis: The intracellular concentration is calculated and often expressed as an

intracellular-to-extracellular concentration ratio. Kinetic parameters for influx (kᵢₙ) and efflux

(kₒᵤₜ) are determined.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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